(S)-Amino-pyridin-4-YL-acetic acid
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Description
The compound is an amino acid derivative, containing an amino group and a carboxylic acid group. The “S” in the name suggests it has chirality, meaning it has a specific three-dimensional arrangement of atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve reactions that introduce the amino and acetic acid groups to the pyridin-4-yl moiety. This could involve nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. The amino group might participate in acid-base reactions, while the acetic acid moiety could undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and pKa, can be determined using various experimental techniques .Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-2-pyridin-4-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,8H2,(H,10,11)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTCAQMPNJVACB-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Amino-pyridin-4-YL-acetic acid |
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